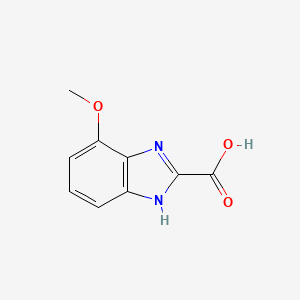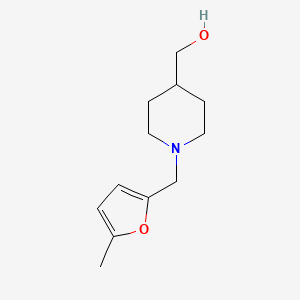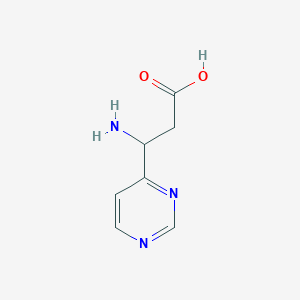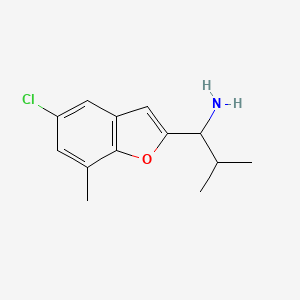
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is a chemical compound with a complex structure that includes an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride typically involves multiple steps. One common method includes the reaction of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control is common to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) are used.
Major Products
Sulfonamides: Formed from substitution with amines.
Sulfonates: Formed from substitution with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride involves its interaction with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonamide
- 2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-carbonitrile
Uniqueness
2-methyl-1-oxo-2,3-dihydro-1H-isoindole-4-sulfonylchloride is unique due to its sulfonyl chloride group, which makes it highly reactive and useful in various chemical transformations. This reactivity distinguishes it from similar compounds that may lack this functional group and, therefore, have different chemical properties and applications.
Properties
Molecular Formula |
C9H8ClNO3S |
|---|---|
Molecular Weight |
245.68 g/mol |
IUPAC Name |
2-methyl-1-oxo-3H-isoindole-4-sulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-11-5-7-6(9(11)12)3-2-4-8(7)15(10,13)14/h2-4H,5H2,1H3 |
InChI Key |
GQKQFWDYHSDILC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C1=O)C=CC=C2S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


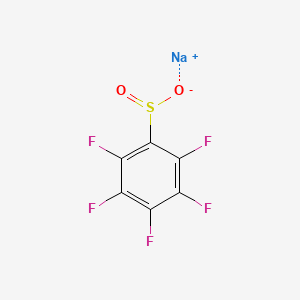
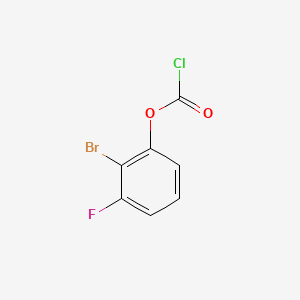

![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
